
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It is an important intermediate compound used in the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention in scientific research due to its potential biological and pharmacological activities. In
作用机制
The mechanism of action of Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate is not fully understood. However, it is believed to exert its biological and pharmacological activities by interacting with specific targets in cells. It has been reported to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of various enzymes involved in cell signaling pathways and metabolic processes.
Biochemical and Physiological Effects:
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has been reported to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been reported to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, it has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It has also shown potent biological and pharmacological activities, making it a promising candidate for further research. However, there are also some limitations associated with this compound. It has low solubility in water, which can limit its use in certain experiments. It also requires specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research on Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate. One direction is to further explore its potential as a cancer therapy. The compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to understand its mechanism of action and optimize its efficacy. Another direction is to explore its potential as an antimicrobial agent. The compound has shown potent activity against various bacterial strains and fungi, and further research is needed to evaluate its efficacy and safety in vivo. Additionally, the compound has shown anti-inflammatory activity, and further research is needed to evaluate its potential as a treatment for inflammatory diseases. Finally, further research is needed to optimize the synthesis and handling of the compound to facilitate its use in various experiments.
合成方法
The synthesis of Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate involves the reaction of 3-fluoroaniline with 8-methoxy-2-chloroquinoline-4-carboxylic acid in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation followed by esterification to yield the final product. This method has been optimized to obtain high yield and purity of the compound.
科学研究应用
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has been extensively studied for its potential biological and pharmacological activities. It has shown promising results in various research areas, including cancer therapy, antimicrobial activity, and anti-inflammatory activity. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown potent antimicrobial activity against various bacterial strains and fungi. In addition, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
methyl 4-(3-fluoroanilino)-8-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-7-13-14(20-12-6-3-5-11(19)9-12)10-15(18(22)24-2)21-17(13)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXJYWPRIQXBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)
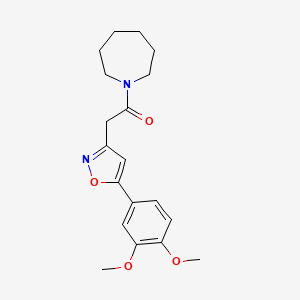
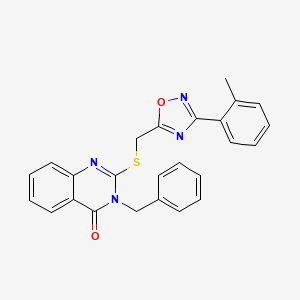
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)


![N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2575180.png)
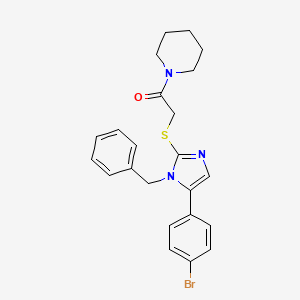
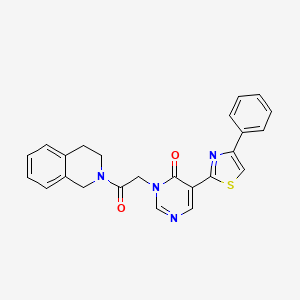

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575189.png)
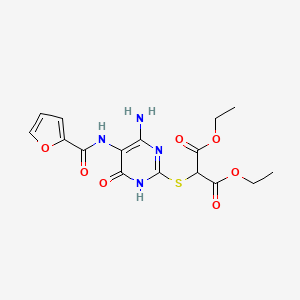
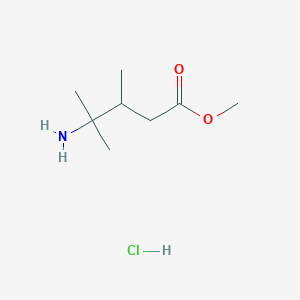
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2575194.png)